molecular formula C7H4BrNS B1273570 5-Bromobenzothiazole CAS No. 768-11-6

5-Bromobenzothiazole

Cat. No. B1273570
CAS RN: 768-11-6
M. Wt: 214.08 g/mol
InChI Key: KFDDRUWQFQJGNL-UHFFFAOYSA-N
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Description

5-Bromobenzothiazole (5-BBT) is an organic compound belonging to the benzothiazole family of heterocyclic compounds. It is a colorless solid that is soluble in polar solvents such as methanol and ethanol. 5-BBT has a variety of applications in scientific research, including in the synthesis of pharmaceuticals and agrochemicals, as well as in the study of biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

5-Bromobenzothiazole derivatives, such as 2-amino-6-bromobenzothiazole (ABBT), have been studied for their role in corrosion inhibition. For example, ABBT has been shown to be an effective inhibitor for copper corrosion in sulfuric acid solutions. It acts as a cathodic-type inhibitor and can achieve a high inhibition efficiency. Electrochemical measurements, scanning electron microscopy, atomic force microscopy, and theoretical calculations like Density Functional Theory (DFT) and molecular dynamics simulations have been utilized to explore the mechanisms of inhibition (Chen et al., 2018).

Anticancer Activity

Several studies have investigated the anticancer properties of benzothiazole derivatives. Synthesized benzothiazole compounds, like 2-aminothiazole derivatives, have shown potent antitumor activities against various cancer cell lines, including lung and glioma cancer cells. These compounds are noted for inducing cell cycle arrest and interacting with DNA molecules. In particular, some derivatives have exhibited notable antileukemic activity in human leukemia cells (Prasanna et al., 2010); (Li et al., 2016).

Future Directions

Benzothiazole derivatives, including 5-Bromobenzothiazole, have been the focus of recent research due to their potential pharmacological properties . Future research will likely continue to explore the synthesis of new benzothiazole-based drugs and their potential applications .

Biochemical Analysis

Biochemical Properties

5-Bromobenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interactions with biomolecules are primarily through binding to active sites or allosteric sites, leading to inhibition or activation of enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce DNA damage and cause cell cycle arrest at the G2/M phase in cancer cells . This compound also influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it can elevate levels of reactive oxygen species (ROS), which in turn affects mitochondrial function and triggers apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating transcription factors. The compound’s ability to induce DNA damage is a key aspect of its molecular mechanism, contributing to its potential as an anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained DNA damage and prolonged cell cycle arrest, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At higher doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in cellular metabolism, affecting energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s activity, enabling it to interact with target biomolecules more effectively .

properties

IUPAC Name

5-bromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDDRUWQFQJGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394152
Record name 5-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

768-11-6
Record name 5-Bromobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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